Calcium carbonate hexahydrate

Beschreibung

Eigenschaften

CAS-Nummer |

15634-14-7 |

|---|---|

Molekularformel |

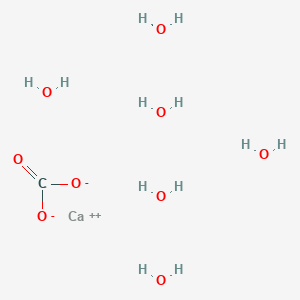

CH12CaO9 |

Molekulargewicht |

208.18 g/mol |

IUPAC-Name |

calcium;carbonate;hexahydrate |

InChI |

InChI=1S/CH2O3.Ca.6H2O/c2-1(3)4;;;;;;;/h(H2,2,3,4);;6*1H2/q;+2;;;;;;/p-2 |

InChI-Schlüssel |

WJZUYMUHOIOLAC-UHFFFAOYSA-L |

SMILES |

C(=O)([O-])[O-].O.O.O.O.O.O.[Ca+2] |

Kanonische SMILES |

C(=O)([O-])[O-].O.O.O.O.O.O.[Ca+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Phase Purity and Characterization

X-ray diffraction (XRD) and Raman spectroscopy analyses confirm that this method yields phase-pure ikaite without amorphous calcium carbonate (ACC) intermediates. The absence of ACC challenges earlier hypotheses that ACC is a universal precursor for crystalline calcium carbonates, highlighting ikaite’s unique nucleation pathway.

Synthesis via Gel-Mediated Crystallization

Gel-based methods provide a controlled environment for ikaite growth by slowing diffusion rates and minimizing mechanical disturbances. A double-diffusion system using silica hydrogel has been successfully employed to synthesize large ikaite crystals.

Gel Preparation and Diffusion Process

In this approach, a U-shaped tube is filled with silica hydrogel in its horizontal arm, while vertical arms contain and solutions (0.1–0.5 M). The gel acts as a porous medium, allowing slow counter-diffusion of calcium and carbonate ions. Crystallization occurs at the gel-solution interface, with ikaite forming preferentially at .

Advantages of gel methods :

Role of Ethanol Additives

Evaporative Methods from Synthetic Brines

Ikaite can be synthesized by evaporating calcium-rich brines under cold, high-pH conditions, replicating natural environments such as Antarctic lakes or sea ice.

Brine Composition and Evaporation Protocol

A synthetic brine mimicking sea ice composition (salinity ~70 ppt, pH 9.2–9.8) is prepared by dissolving , , and in deionized water. The solution is cooled to and allowed to evaporate slowly in a humidity-controlled chamber (). Ikaite precipitates as feathery aggregates within 7–14 days.

Phosphate Coprecipitation

Phosphate ions () play a dual role: they stabilize ikaite and incorporate into its crystal lattice. Studies show that ikaite can sequester up to 0.5% by weight, altering its dissolution kinetics and providing a mechanism for phosphorus cycling in cold environments.

Purification and Stabilization Techniques

Impurity Removal via Sequential Precipitation

A patent-derived method outlines steps to produce high-purity ikaite from technical-grade calcium carbonate. Key steps include:

Stabilization Challenges

Ikaite is inherently unstable above , dehydrating rapidly to calcite. To prolong stability, researchers recommend:

-

Storage at sub-zero temperatures () under nitrogen atmosphere.

-

Coating with polymers : Polyvinylpyrrolidone (PVP) forms a protective layer, slowing water loss.

Comparative Analysis of Synthesis Methods

Analyse Chemischer Reaktionen

Dehydration Process

One of the notable chemical reactions involving calcium carbonate hexahydrate is its dehydration. Under ambient conditions, ikaite can dehydrate to form anhydrous calcium carbonate forms, such as calcite or aragonite. The reaction can be summarized as follows:

This reaction is significant because it occurs rapidly when ikaite is removed from cold environments and exposed to higher temperatures. Studies indicate that the rate constant for this dehydration process is approximately at room temperature, making it an entropy-driven reaction .

Formation of Ikaite

Ikaite forms under specific conditions, particularly in cold marine environments where the temperature is below . The formation process can be influenced by various factors including pH levels and the presence of bicarbonate ions. The following reaction illustrates the precipitation of ikaite from a supersaturated solution:

This process is often associated with biological activity, such as methanogenesis, which can increase the pH and promote ikaite crystallization .

Stability and Decomposition

The stability of this compound is crucial for understanding its role in geological and biological systems. Ikaite remains stable only under specific environmental conditions. Upon warming or changes in pressure, it decomposes into other forms of calcium carbonate:

-

At temperatures above , ikaite rapidly transforms into vaterite or calcite.

-

This transformation can be represented as follows:

The decomposition process highlights the metastable nature of ikaite and its tendency to revert to more stable forms when environmental conditions change .

Carbon Isotope Fractionation

Research indicates that the formation and decomposition of ikaite are also associated with significant carbon isotope fractionation. The isotopic composition of carbon within ikaite differs from that in surrounding fluids, which can provide insights into past environmental conditions and biological processes.

The isotopic fractionation during ikaite formation can be expressed as:

This relationship suggests that ikaite tends to incorporate lighter carbon isotopes during its formation, which can be useful for paleoenvironmental reconstructions .

Wissenschaftliche Forschungsanwendungen

Environmental Applications

Water Treatment:

Calcium carbonate hexahydrate has been studied for its role in neutralizing acidic waters and improving water quality. Its application in environmental remediation involves the precipitation of heavy metals and the stabilization of sediments in contaminated water bodies.

Case Study:

In a study conducted in Scandinavia, ikaite was utilized to treat acidic lakes, effectively reducing metal concentrations and improving overall water quality. The ability of ikaite to sequester metals was attributed to its high surface area and reactivity under specific conditions .

Soil Amendment:

Ikaite's capacity to enhance soil pH is significant for agricultural practices. It can be used to amend acidic soils, promoting better crop yields and healthier soil ecosystems.

Biomedicine

Drug Delivery Systems:

Recent advancements have highlighted the use of this compound as a controlled release carrier for pharmaceuticals. Its biocompatibility allows it to be employed in various drug delivery systems, particularly for oral administration.

Case Study:

A study demonstrated that insulin-loaded calcium carbonate/hyaluronic acid composite particles showed improved hypoglycemic effects compared to traditional insulin injections. The particles exhibited low cytotoxicity and enhanced stability against protein degradation, making them promising candidates for diabetes treatment .

Bone Repair:

Ikaite's structural properties are being explored for bone tissue engineering. Its ability to mimic natural bone mineralization processes offers potential for developing scaffolds that support bone regeneration.

Industrial Applications

Paper Industry:

this compound is utilized in the paper industry as a filler and coating agent. Its fine particle size enhances the brightness and opacity of paper products while reducing production costs.

| Application | Description |

|---|---|

| Filler in Paper | Improves brightness and reduces costs by replacing more expensive pigments. |

| Coating Agent | Enhances surface smoothness and printability of paper products. |

Plastics Industry:

In the plastics sector, ikaite can enhance the mechanical properties of polymers when used as a filler material. It improves impact resistance and stiffness, making it suitable for various plastic applications.

Cosmetics:

this compound is also found in cosmetic formulations, where it serves as an absorbent and bulking agent in products such as talcum powder and sunscreen .

Research Insights

Recent studies have focused on the synthesis and characterization of this compound using various methods such as solid-state NMR spectroscopy. These insights into its structural properties are crucial for understanding its behavior in different applications .

Wirkmechanismus

EDIHYP exerts its effects by blocking voltage-gated calcium channels (VDCCs). This action reduces the resting potential, as well as the amplitude and duration of action potentials in cardiomyocytes. The compound’s ability to modulate bioelectrical activity is crucial for its antiarrhythmic effects. By stabilizing the electrical activity of the heart, EDIHYP helps prevent arrhythmias and other cardiac disturbances .

Vergleich Mit ähnlichen Verbindungen

Calcium Carbonate Monohydrate (CaCO₃·H₂O)

- Crystal System : Spherical morphology with diameters of 15–30 µm .

- Stability : More stable than amorphous calcium carbonate (ACC) but less stable than anhydrous polymorphs .

- Formation : Precipitates from supersaturated solutions before anhydrous phases, often as a precursor to calcite or aragonite .

Calcium Carbonate Hexahydrate (CaCO₃·6H₂O)

- Crystal System: Monoclinic, forming rhombohedral crystals (10–40 µm) .

- Stability : Metastable; transforms into calcite or aragonite at temperatures above ~5°C .

- Formation : Requires high supersaturation, low temperatures (<4°C), and inhibition of anhydrous phase nucleation (e.g., in the presence of Mg²⁺ or phosphate ions) .

Anhydrous Calcium Carbonate Polymorphs

Calcite (CaCO₃)

Aragonite (CaCO₃)

Vaterite (CaCO₃)

- Crystal System : Hexagonal .

- Stability : Least stable; transforms rapidly into calcite or aragonite via dissolution-recrystallization .

Other Hydrated Carbonates

Magnesium Carbonate Hexahydrate (MgCO₃·6H₂O)

- A structurally analogous hydrate with a recently characterized monoclinic crystal system .

Calcium Chloride Hexahydrate (CaCl₂·6H₂O)

- A chloride salt with distinct properties (e.g., high solubility in water, used as a desiccant) . Its hexagonal structure contrasts sharply with ikaite’s monoclinic system .

Key Research Findings

Transformation Pathways :

- This compound follows Ostwald’s rule, precipitating before anhydrous phases in cold, supersaturated environments .

- Upon warming, ikaite dissolves and reprecipitates as calcite or aragonite, a process critical for interpreting ancient climate records from glendonite pseudomorphs .

Synthetic vs. Natural Formation :

- Laboratory synthesis of ikaite requires precise control of temperature (<4°C), pH, and ion ratios (e.g., Mg²⁺/Ca²⁺ > 5:1) to inhibit anhydrous phases .

Geochemical Significance :

- Stable isotope studies (δ¹³C, δ¹⁸O) of ikaite provide insights into past oceanic conditions, including methane seepage and bottom-water temperatures .

Q & A

Basic Research Questions

Q. What experimental methods are optimal for synthesizing pure calcium carbonate hexahydrate (CCH) in laboratory settings?

- Methodology : CCH is synthesized via controlled precipitation under low-temperature conditions (typically 0–5°C) using stoichiometric ratios of calcium and carbonate precursors. Double decomposition reactions between calcium nitrate hexahydrate and ammonium carbonate in aqueous solutions are common. Key variables include maintaining pH < 10 and avoiding Mg²+ contamination, which promotes alternative polymorphs like aragonite or calcite . Stirring rate and ionic strength adjustments (e.g., using NaCl) can stabilize the hexahydrate phase .

Q. How can researchers distinguish CCH from other calcium carbonate polymorphs using spectroscopic techniques?

- Methodology :

- FTIR : CCH exhibits distinct O–H stretching (~3400 cm⁻¹) and carbonate asymmetric bending (~1650 cm⁻¹) bands. The presence of structural water is confirmed by broad peaks at ~3000–3600 cm⁻¹ .

- XRD : CCH displays characteristic peaks at 2θ = 14.5°, 24.5°, and 30.2° (d-spacings ~6.1 Å, 3.6 Å, and 2.95 Å), differing from calcite (2θ = 29.4°) or vaterite .

- Solid-state NMR : ¹H NMR reveals mobile water molecules, while ¹³C NMR shows narrow carbonate resonances, distinguishing CCH from amorphous calcium carbonate (ACC) .

Q. What factors determine the thermodynamic stability of CCH in aqueous systems?

- Methodology : CCH is metastable and transitions to calcite or aragonite under warmer conditions (>5°C). Stability is prolonged by:

- Low temperatures : Sub-zero Antarctic shelf environments preserve CCH as glendonite precursors .

- Organic inhibitors : Sedimentary organic matter (e.g., in Antarctic basins) slows phase transitions by adsorbing onto crystal surfaces .

- Ionic composition : High Mg²+ or Na+ concentrations stabilize ACC or vaterite instead .

Advanced Research Questions

Q. How do interfacial water dynamics govern CCH crystallization pathways from amorphous precursors?

- Methodology : Recent studies show that interfacial water—released from ACC surfaces—dictates crystallization. For example, ACC derived from ikaite (CCH) (I-ACC) retains nanopores that facilitate water release, directing crystallization to calcite under pressure, unlike spherical ACC (S-ACC), which forms vaterite. This is validated via in situ heating/pressure experiments coupled with TEM and gravimetric analysis .

Q. What contradictions exist in reported solubility data for CCH, and how can they be resolved experimentally?

- Contradictions : Solubility values range from 0.25 g/L to 0.89 g/L at 0°C due to variations in ionic strength, pH, and measurement techniques (e.g., conductivity vs. gravimetry) .

- Resolution : Standardize experiments using:

- Fixed ionic backgrounds : e.g., 0.7 M NaCl to mimic marine conditions .

- In situ pH monitoring to avoid carbonate/bicarbonate equilibrium shifts .

Q. How can CCH serve as a paleoceanographic proxy for reconstructing past marine environments?

- Methodology : Antarctic sediment cores containing CCH euhedral crystals (glendonite precursors) are analyzed for δ¹⁸O and δ¹³C isotopes. Low δ¹⁸O values correlate with sub-zero bottom-water temperatures, while δ¹³C depletion indicates microbial methane oxidation in organic-rich sediments .

Q. Why do Mg²+ ions suppress CCH formation in favor of other polymorphs, and how can this be quantified?

- Mechanism : Mg²+ ions adsorb onto growing CCH nuclei, distorting the crystal lattice and favoring anhydrous phases. Critical Mg/Ca ratios > 2.5 shift precipitation to aragonite or ACC .

- Quantification : Use atomic absorption spectroscopy (AAS) to measure Mg²+ uptake and correlate with XRD phase analysis .

Q. What role does CCH play in biomineralization studies, particularly in transient precursor strategies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.